Rolipram, (R)-, C-11

Description

Contextualization of Rolipram (B1679513) as a Phosphodiesterase 4 Inhibitor

Rolipram is a selective inhibitor of phosphodiesterase type 4 (PDE4), an enzyme family that plays a crucial role in cellular signal transduction. nih.govfocusbiomolecules.comtocris.com PDEs function by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP), a vital second messenger involved in numerous cellular processes. aging-us.comnih.gov By inhibiting the catalytic activity of PDE4, rolipram effectively increases the intracellular concentration of cAMP, thereby enhancing and prolonging its signaling effects. nih.govaging-us.com This mechanism of action has made PDE4 inhibitors like rolipram subjects of intense research for their potential therapeutic effects, including anti-inflammatory, immunosuppressive, and antidepressant properties. nih.govaging-us.comdrugbank.com

Rolipram exhibits selectivity for the four isoforms of PDE4 (A, B, C, and D). Its inhibitory potency varies across these subtypes, as detailed in the table below.

Table 1: Inhibitory Concentration (IC50) of Rolipram for PDE4 Isoforms

| PDE4 Isoform | IC50 (nM) |

|---|---|

| PDE4A | 3 |

| PDE4B | 130 |

| PDE4D | 240 |

Data sourced from MedChemExpress. medchemexpress.commedchemexpress.com

Significance of (R)-Enantiomer in Research Applications

Rolipram is a chiral molecule, existing as two distinct stereoisomers or enantiomers: (R)-rolipram and (S)-rolipram. Research has demonstrated that the biological activity of rolipram is stereospecific, with the (R)-enantiomer being the more potent inhibitor of PDE4. researchgate.net One study on partially purified phosphodiesterases from rat brains found that the R-(-)-enantiomer of rolipram inhibited cAMP-phosphodiesterase activity approximately ten times more effectively than the S-(+)-enantiomer. researchgate.net This enhanced potency makes (R)-rolipram the preferred enantiomer for research applications aiming to achieve maximal and specific inhibition of PDE4. nih.govnih.gov Its high affinity for the target enzyme allows for more precise investigation of the PDE4 system in various physiological and pathological contexts. nih.gov

Rationale for Carbon-11 (B1219553) Radiolabeling in Advanced Biomedical Investigation

The labeling of (R)-rolipram with carbon-11 ([11C]) is a key feature that enables its use in advanced biomedical imaging, specifically Positron Emission Tomography (PET). mdpi.comontosight.ai PET is a highly sensitive, noninvasive molecular imaging technique that allows for the in vivo quantification and visualization of biological processes. mdpi.comacs.org

Several factors make carbon-11 a suitable radionuclide for this purpose:

Preservation of Properties : Carbon is a fundamental component of nearly all organic molecules. Substituting a stable carbon atom with a carbon-11 atom does not alter the physicochemical or biological properties of the compound, ensuring that 11C-rolipram behaves identically to its non-radioactive counterpart. mdpi.comfrontiersin.org

Short Half-Life : Carbon-11 has a short half-life of approximately 20.4 minutes. mdpi.com This characteristic is advantageous as it allows for multiple PET scans to be conducted on the same subject in a single day, which is useful for test-retest studies or for evaluating the effects of a pharmacological challenge. mdpi.com

High Molar Activity : Carbon-11 can be produced with high molar activity, meaning a high ratio of radioactive to non-radioactive molecules. This is crucial for imaging low-density targets like enzymes and receptors in the brain without administering a pharmacologically active dose of the compound. frontiersin.org

The synthesis of 11C-rolipram typically involves the O-[11C]methylation of its corresponding desmethyl precursor using [11C]methyl iodide. nih.govresearchgate.netresearchgate.net

Historical Development as a Preclinical Research Tool

The development of 11C-rolipram as a PET radioligand marked a significant advancement in the in vivo study of the cAMP signaling cascade. Following the synthesis of rolipram in the late 1970s and the subsequent understanding of its function as a PDE4 inhibitor, researchers sought ways to measure this enzyme system in living organisms. researchgate.net The radiolabeled active enantiomer, 11C-rolipram, was developed and subsequently used with PET to image and quantify PDE4 in the brain. nih.gov

Early preclinical studies in rats demonstrated that [11C]rolipram showed high uptake in brain regions known to have high expression of PDE4, and this binding was specific. researchgate.net These foundational studies established its promise as a viable PET radioligand. Subsequent human studies validated its use for quantifying PDE4 density. nih.govsnmjournals.org It has since been employed in numerous clinical research studies to investigate the role of PDE4 in various neuropsychiatric conditions, most notably major depressive disorder (MDD). nih.govplos.orgpsu.edu For instance, a landmark study demonstrated a widespread reduction in 11C-rolipram binding in the brains of unmedicated individuals with MDD compared to healthy controls, suggesting decreased levels of PDE4 in the disorder. psu.edu More recently, its application has expanded to other areas, such as investigating the pathophysiology of genetic disorders like McCune-Albright syndrome, where it has been used to identify affected dysplastic bone tissue. bioworld.comsnmjournals.org

Table 2: Research Findings from 11C-Rolipram PET Studies

| Study Focus | Subject Group | Key Finding | Reference |

|---|---|---|---|

| Major Depressive Disorder (MDD) | 28 MDD patients, 25 healthy controls | Widespread ~20% reduction in 11C-rolipram binding in MDD patients. | psu.edu |

| McCune-Albright Syndrome (MAS) | 6 MAS patients, 9 healthy controls | Increased 11C-rolipram binding correlated with locations of fibrous dysplasia. | bioworld.comsnmjournals.org |

| PDE4 Occupancy by GSK356278 | 8 healthy volunteers | Administration of GSK356278 reduced whole brain volume of distribution (VT) by 17% at 3 hours post-dose. | nih.gov |

| Test-Retest Variability | Healthy volunteers | Test-retest variability for volume of distribution (VT) was found to be approximately 14-15%. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

347148-61-2 |

|---|---|

Molecular Formula |

C16H21NO3 |

Molecular Weight |

274.34 g/mol |

IUPAC Name |

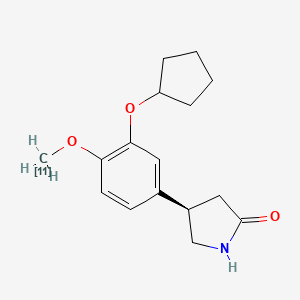

(4R)-4-(3-cyclopentyloxy-4-(111C)methoxyphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m0/s1/i1-1 |

InChI Key |

HJORMJIFDVBMOB-ZYZCRDMLSA-N |

Isomeric SMILES |

[11CH3]OC1=C(C=C(C=C1)[C@H]2CC(=O)NC2)OC3CCCC3 |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3 |

Origin of Product |

United States |

Radiochemistry and Radiosynthesis of 11c Rolipram

Precursor Chemistry and Isotopic Labeling Strategiessnmjournals.org

The core strategy for producing (R)-[11C]-Rolipram involves the nucleophilic substitution reaction known as ¹¹C-methylation. imist.ma This process utilizes a precursor molecule, (R)-desmethyl-rolipram, which is the rolipram (B1679513) structure lacking a methyl group at a key position. nih.govnih.gov The radioactive carbon-11 (B1219553) isotope is introduced by attaching a [¹¹C]methyl group to the phenolic oxygen of this precursor, thereby forming the final [¹¹C]methoxy group of (R)-[11C]-Rolipram. ontosight.airesearchgate.net

The most common and pivotal labeling agent for this synthesis is [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.govnih.govnih.gov An alternative, more reactive methylating agent, [¹¹C]methyl triflate ([¹¹C]CH₃OTf), can also be employed. nih.govnih.gov The choice of labeling agent and reaction conditions is critical for optimizing the radiochemical yield and specific activity of the final product.

The production of the essential labeling agent, [¹¹C]methyl iodide, is a critical preliminary step. Modern methods favor a gas-phase synthesis, which has been shown to be more reliable and produce higher specific activity compared to older liquid-phase techniques. snmjournals.orggoogle.com The process typically starts with [¹¹C]carbon dioxide ([¹¹C]CO₂) produced by a medical cyclotron. nih.govgehealthcare.com

The [¹¹C]CO₂ is first converted to [¹¹C]methane ([¹¹C]CH₄). This reduction is commonly achieved by passing the [¹¹C]CO₂ with hydrogen gas over a heated nickel catalyst. nih.govsynthra.com Subsequently, the purified [¹¹C]methane undergoes a gas-phase iodination reaction. This involves circulating the [¹¹C]methane through a reaction chamber containing iodine vapor heated to high temperatures, typically around 700-725°C, to form [¹¹C]methyl iodide. snmjournals.orgnih.govsnmjournals.org Recirculation systems are often used to maximize the conversion of [¹¹C]methane to [¹¹C]methyl iodide. google.comsnmjournals.org

To ensure consistency, efficiency, and compliance with Good Manufacturing Practice (GMP) guidelines, the radiosynthesis of (R)-[11C]-Rolipram and its precursors is highly automated. gehealthcare.com Commercially available, fully automated synthesis modules, such as the TRACERlab™ FX2 MeI and Synthra MeI, can perform the entire synthesis of [¹¹C]methyl iodide from cyclotron-produced [¹¹C]CO₂. gehealthcare.comsynthra.com These systems integrate the trapping of [¹¹C]CO₂, its catalytic reduction to [¹¹C]CH₄, the gas-phase iodination to [¹¹C]CH₃I, and subsequent purification. gehealthcare.com

The final step of methylating the (R)-desmethyl-rolipram precursor is also frequently automated using innovative techniques like the "loop method". psu.edunih.gov In this protocol, a solution of the precursor is loaded into a standard high-performance liquid chromatography (HPLC) injection loop. researchgate.net The gaseous [¹¹C]methyl iodide is then passed through this loop, where it is trapped and reacts with the precursor at ambient temperature. psu.edunih.gov The entire content of the loop is then directly injected onto an HPLC column for purification. researchgate.net This method is highly efficient, minimizing transfer losses and simplifying the process, which contributes to high radiochemical yields. psu.edunih.gov

Quality Control and Radiochemical Purity Assessmentnih.govslideshare.net

Rigorous quality control (QC) is mandatory for all PET radiopharmaceuticals to ensure patient safety and data accuracy. researchgate.net For (R)-[11C]-Rolipram, this involves a battery of tests including the determination of pH, radionuclide identity, and chemical purity, with a primary focus on radiochemical purity. slideshare.netnih.govunm.edu

Radiochemical purity specifically measures the proportion of the total radioactivity that is present in the desired chemical form of (R)-[11C]-Rolipram. radiologykey.com The standard method for this assessment is radio-HPLC. nih.govradiologykey.com In this technique, the final product is analyzed on an HPLC system equipped with both a UV detector and a radiation detector. nih.govradiologykey.com The identity of (R)-[11C]-Rolipram is confirmed by matching its retention time to that of a non-radioactive ("cold") reference standard. radiologykey.com The radiochemical purity is calculated as the percentage of the total radioactivity that elutes in the peak corresponding to (R)-[11C]-Rolipram. radiologykey.com Research and clinical protocols typically demand a radiochemical purity exceeding 95%, and often greater than 99%. snmjournals.orgsnmjournals.orgplos.org

Table 1: Key Quality Control Tests for (R)-[¹¹C]-Rolipram

| QC Test | Parameter Measured | Typical Method | Acceptance Criteria |

|---|---|---|---|

| Radionuclide Identity | Confirms the radionuclide is ¹¹C. | Half-life measurement via dose calibrator or gamma spectrometer. slideshare.netnih.gov | Half-life of 20.4 minutes. |

| Radiochemical Purity | Percentage of radioactivity bound to (R)-Rolipram. | High-Performance Liquid Chromatography (HPLC) with radiation detector. nih.govradiologykey.com | >95% snmjournals.orgsnmjournals.org |

| Chemical Purity | Presence of non-radioactive chemical impurities (e.g., precursor). | HPLC with UV detector. unm.edu | Within specified limits. |

| pH | Acidity/alkalinity of the final injectable solution. | pH meter or pH strip. nih.gov | Typically within 4.5 - 8.5. nih.gov |

| Sterility | Absence of microbial contamination. | Incubation in culture media (retrospective test). slideshare.netresearchgate.net | No microbial growth. |

| Bacterial Endotoxins | Presence of pyrogenic substances. | Limulus Amebocyte Lysate (LAL) test (e.g., gel-clot method). slideshare.netresearchgate.net | Below specified limits. |

Specific Activity Determination and Optimizationnih.govslideshare.net

Specific activity (SA) is a critical parameter for PET tracers, defined as the amount of radioactivity per unit mass of the compound (e.g., GBq/µmol). researchgate.net A high SA is essential to allow for the injection of a sufficiently small mass of the compound, thereby avoiding any potential pharmacological effects that could interfere with the biological process being imaged. imperial.ac.ukresearchgate.net

The SA of (R)-[11C]-Rolipram is determined during the QC process, typically using data from the radio-HPLC analysis. nih.gov The radioactivity of the product is measured by the radiation detector, while the total mass of the compound is quantified by comparing the UV detector response to a calibration curve generated from known concentrations of the non-radioactive standard. nih.gov

Optimization of SA is a key focus of radiochemistry development. Strategies to maximize SA primarily involve minimizing the introduction of atmospheric or reagent-derived non-radioactive carbon-12 (¹²C) throughout the synthesis. researchgate.net The use of the gas-phase method for [¹¹C]methyl iodide production is a significant factor in achieving high SA. snmjournals.orgresearchgate.net Further optimization includes using high-purity target gases in the cyclotron and ensuring all reagents and components of the synthesis module are free from carbon contaminants. synthra.comresearchgate.net The specific activity of (R)-[11C]-Rolipram can vary significantly based on the synthesis method and optimization, with reported values ranging from 7.4 to over 4,000 GBq/µmol at the time of injection. snmjournals.orgnih.gov

Table 2: Reported Specific Activity of (R)-[¹¹C]-Rolipram

| Specific Activity (at injection) | Study Reference |

|---|---|

| 7.4–315 GBq/µmol | Thomas et al. snmjournals.orgsnmjournals.org |

| 152 ± 86 GBq/µmol | Zanotti-Fregonara et al. nih.gov |

| 125 ± 56 GBq/µmol | Zanotti-Fregonara et al. nih.gov |

| 114 ± 46 GBq/µmol | Fujita et al. nih.gov |

| >14.8 GBq/µmol | DaSilva et al. nih.gov |

Isotope Incorporation and Positional Labeling within the Molecular Structuresnmjournals.org

The precise location of the radioisotope within the tracer molecule is fundamental to its function. In (R)-[11C]-Rolipram, the carbon-11 atom is specifically and exclusively incorporated into the methoxy (B1213986) group attached to the phenyl ring of the molecule. ontosight.ai

The synthesis starts with the (R)-desmethyl-rolipram precursor, which has a hydroxyl (-OH) group at the 4-position of the phenyl ring. nih.gov The radiosynthesis is an O-methylation reaction, where the [¹¹C]methyl group from the labeling agent, [¹¹C]methyl iodide, is attached to the oxygen atom of this hydroxyl group. ontosight.airesearchgate.net This targeted labeling ensures that the radioactivity is a marker for the intact Rolipram molecule. The systematic chemical name, (4R)-4-(3-(cyclopentyloxy)-4-(methoxy-¹¹C)phenyl)-2-pyrrolidinone, explicitly defines this precise isotopic position. ontosight.aincats.io

Molecular and Cellular Pharmacology of R Rolipram

Mechanism of Phosphodiesterase 4 Inhibition

Rolipram's primary mechanism is the inhibition of the PDE4 enzyme family, which is predominantly responsible for the hydrolysis of cAMP in immune and central nervous system cells. wikipedia.orgtandfonline.com By blocking this action, rolipram (B1679513) effectively increases the intracellular concentration of cAMP, a critical second messenger. wikipedia.orgtandfonline.com

The PDE4 family consists of four distinct gene subfamilies: PDE4A, PDE4B, PDE4C, and PDE4D. nih.gov While rolipram is considered a pan-PDE4 inhibitor, meaning it can inhibit all four subfamilies, it exhibits notable differences in potency towards them. alzdiscovery.org Research has shown that rolipram inhibits the activity of immunopurified PDE4A with high potency, while its inhibitory effect on PDE4B and PDE4D is considerably lower. nih.govnih.gov This suggests a pronounced specificity for the PDE4A isoform. For instance, the concentration required to cause 50% inhibition (IC₅₀) for PDE4A is in the low nanomolar range, whereas for PDE4B and PDE4D, it is significantly higher. nih.govmedchemexpress.com

In human U937 monocytic cells, which express long isoforms like PDE4A4, PDE4D5, and PDE4D3, and the short isoform PDE4B2, rolipram's potent inhibition of PDE4A is evident. nih.gov Despite this isoform-specific potency, all PDE4 subfamilies are considered sensitive to rolipram inhibition. nih.gov In the human central nervous system, PDE4A, PDE4B, and PDE4D are all expressed in the hippocampus. alzdiscovery.org

| PDE4 Isoform | IC₅₀ Value (nM) | Source |

|---|---|---|

| PDE4A | ~3 | nih.govmedchemexpress.com |

| PDE4B | ~130 | nih.govmedchemexpress.com |

| PDE4D | ~240 | nih.govmedchemexpress.com |

The interaction between rolipram and PDE4 is complex, involving different conformational states of the enzyme. nih.govpnas.org It is widely accepted that PDE4 exists in at least two distinct conformations that are characterized by their different affinities for rolipram: a high-affinity rolipram-binding site (HARBS) and a low-affinity rolipram-binding site (LARBS). pnas.orgmdpi.comahajournals.org These two states are not different physical sites but rather reflect the dynamic conformational plasticity of the enzyme. nih.gov

The structural basis for this lies in the regulation of the PDE4 catalytic domain by its N-terminal Upstream Conserved Regions (UCR1 and UCR2). ahajournals.orgportlandpress.com In long PDE4 isoforms, the UCR1 and UCR2 domains of one monomer in a dimer can fold over and "cap" the active site of the other monomer, creating a catalytically constrained or inhibited state. mdpi.comportlandpress.com This capped conformation is associated with the high-affinity binding of rolipram (HARBS). nih.gov The binding affinity of rolipram can change significantly depending on whether the enzyme is in this constrained state or a more open, catalytically active conformation (LARBS). ahajournals.org Studies with truncated versions of the PDE4B2B protein have shown that the high-affinity state requires the presence of N-terminal residues in addition to the catalytic domain, whereas the low-affinity state only requires the catalytic domain itself. acs.org The existence of these regulatory mechanisms has allowed for the design of allosteric modulators that can influence enzyme activity without directly competing with cAMP at the active site. rcsb.org

By inhibiting PDE4 and increasing cAMP levels, rolipram triggers a cascade of intracellular signaling events. tandfonline.com The elevated cAMP primarily activates cAMP-dependent Protein Kinase A (PKA). tandfonline.comalzdiscovery.orgportlandpress.com PKA, in turn, phosphorylates various downstream targets, most notably the cAMP-response element-binding protein (CREB). tandfonline.comnih.govportlandpress.com Activated (phosphorylated) CREB is a transcription factor that binds to specific DNA sequences (cAMP response elements) in the promoter regions of genes, thereby regulating their expression. tandfonline.comnih.gov

This modulation of gene expression by the rolipram-cAMP-PKA-CREB axis has diverse cellular consequences. For example, in human glioma cells, rolipram treatment leads to the increased expression of the cell cycle inhibitors p21Cip1 and p27Kip1. tandfonline.com In osteoblastic cells, rolipram stimulates the expression of the inducible cAMP early repressor (ICER), a transcriptional repressor, through a process involving both PKA and p38 mitogen-activated protein kinase (MAPK) pathways. nih.gov Furthermore, rolipram's effects are not limited to the PKA pathway; it can also activate cAMP/EPAC/ERK signaling pathways. mdpi.com There is also evidence of cross-talk between signaling systems, where PDE4 inhibition by rolipram in endothelial cells can lead to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels via the L-arginine/NO/cGMP pathway. mdpi.com This intricate modulation of signaling pathways underlies the neuroprotective and anti-inflammatory effects observed in preclinical studies. alzdiscovery.orgoatext.com

Stereochemical Aspects of Pharmacological Activity

Rolipram is a chiral compound, existing as (R)- and (S)-enantiomers. guidetopharmacology.org The stereochemistry at the 4-position of the pyrrolidinone ring is critical, as the two enantiomers exhibit marked differences in their pharmacological profiles. nih.govacs.org

The (R)-enantiomer of rolipram consistently demonstrates a higher binding affinity for PDE4 than the (S)-enantiomer. nih.gov This stereoselectivity is directly linked to the conformational states of the enzyme. Specifically, (R)-rolipram preferentially binds to the high-affinity rolipram-binding site (HARBS) conformation of PDE4, while (S)-rolipram selectively targets the low-affinity rolipram-binding site (LARBS) conformation. nih.gov

This difference in affinity is quantifiable. Studies using purified human recombinant PDE4B2B showed that (R)-rolipram inhibits the enzyme in a biphasic manner, corresponding to a high-affinity state (Ki = 5–10 nM) and a low-affinity state (Ki = 200–400 nM). acs.org Similarly, binding assays with PDE4 revealed that (R)-rolipram binds to the holoenzyme (the active enzyme with its necessary cofactor) with a dissociation constant (Kd) of 5 nM, but to the apoenzyme (without the cofactor) with a much lower affinity (Kd = 300 nM). acs.org In vivo studies using PET imaging in rats further confirmed the higher potency of the (R)-enantiomer; the dose of unlabeled (R)-rolipram required to displace 50% of the 11C-rolipram tracer (ED₅₀) was 0.03 mg/kg, compared to 0.2 mg/kg for (S)-rolipram. nih.gov

| Parameter | (R)-Rolipram | (S)-Rolipram | Enzyme/Condition | Source |

|---|---|---|---|---|

| Ki (High-Affinity State) | 5-10 nM | Not specified | Human PDE4B2B | acs.org |

| Ki (Low-Affinity State) | 200-400 nM | Not specified | Human PDE4B2B | acs.org |

| Kd (Holoenzyme) | 5 nM | Not specified | PDE4 | acs.org |

| Kd (Apoenzyme) | 300 nM | Not specified | PDE4 | acs.org |

| In vivo ED₅₀ | 0.03 mg/kg | 0.2 mg/kg | Rat brain (displacement of 11C-rolipram) | nih.gov |

| Relative Inhibitory Potency | ~10x more potent | - | Rat brain cAMP-phosphodiesterase | researchgate.net |

The differences in binding affinity between the (R)- and (S)-enantiomers translate directly into differences in their functional effects. In animal models, (R)-rolipram (the (-)-isomer) was shown to be the active enantiomer responsible for the pharmacological effect of decreasing β-adrenoceptor density in the rat brain, while the (S)-isomer was inactive. nih.gov

Functional studies using an in vitro model of spinal cord injury found that (R)-rolipram was significantly more potent and effective at promoting neurite outgrowth and enhancing myelination than (S)-rolipram, which exhibited minimal activity. nih.gov This finding strongly suggests that the therapeutic effects in this context are mediated primarily through the inhibition of the HARBS conformation of PDE4, which is preferentially targeted by (R)-rolipram. nih.gov Furthermore, PET imaging studies in conscious rats have revealed that the binding of 11C-rolipram, but not 11C-rolipram, is significantly modulated by the activity of PKA, highlighting a functional stereospecificity in the dynamic regulation of PDE4 in vivo. nih.gov The higher brain uptake and slower washout of 11C-rolipram compared to its (S)-counterpart also point to its superior specific binding in the brain. nih.govnih.gov

In Vitro Binding Kinetics and Receptor Characterization

The interaction of the carbon-11 (B1219553) labeled (R)-enantiomer of Rolipram, denoted as ¹¹C-(R)-Rolipram, with its target enzyme, phosphodiesterase-4 (PDE4), is fundamental to its pharmacological profile. In vitro binding studies are crucial for elucidating the affinity, density, and regulatory dynamics of this interaction.

The affinity constant (Kd) quantifies the binding affinity of a ligand for its receptor; a lower Kd value signifies a higher affinity. For ¹¹C-(R)-Rolipram, Kd values have been determined in various experimental settings, consistently demonstrating its high-affinity binding to PDE4.

Research has shown that (R)-Rolipram binds with high affinity (Kd ≈ 1–5 nmol/L) to the active conformation of the PDE4 holoenzyme. cdnsciencepub.com Studies comparing in vivo and in vitro conditions have found that the in vitro Kd is 3 to 7 times greater than the in vivo Kd, suggesting a higher affinity under physiological conditions in living organisms. snmjournals.orgsnmjournals.orgnih.gov For instance, one study reported that the in vitro Kd was significantly higher than the in vivo Kd, although the binding site density (Bmax) remained similar in both conditions. snmjournals.orgnih.gov Isothermal titration calorimetry experiments with a recombinant form of human PDE4B (PDE4Bcryst) determined a Kd of 55 nM for a racemic mixture of (R,S)-rolipram. pnas.orgpnas.org Another study using human recombinant PDE4B2B showed biphasic inhibition plots, indicating a high-affinity state with a Ki (a value related to Kd) of 5–10 nM and a low-affinity state with a Ki of 200–400 nM. acs.org

Table 1: Representative Affinity Constants (Kd) of Rolipram Binding

| Preparation | Ligand | Kd/Ki (nM) |

|---|---|---|

| Active PDE4 Holoenzyme | (R)-Rolipram | ~1–5 cdnsciencepub.com |

| Human Recombinant PDE4B (PDE4Bcryst) | (R,S)-Rolipram | 55 pnas.orgpnas.org |

| Human Recombinant PDE4B2B (High-Affinity State) | (R)-Rolipram | 5–10 (Ki) acs.org |

| Human Recombinant PDE4B2B (Low-Affinity State) | (R)-Rolipram | 200–400 (Ki) acs.org |

Binding site density (Bmax) measures the concentration of target receptors in a given tissue or cell preparation. Analysis of Bmax for ¹¹C-(R)-Rolipram provides insights into the abundance and distribution of PDE4 enzymes.

Studies in rats have successfully measured the in vivo Bmax of (R)-Rolipram. snmjournals.orgnih.govnih.gov Comparisons between conscious and anesthetized states revealed that the Bmax in conscious rats was 29% greater than in anesthetized rats. snmjournals.orgnih.govclinicaltrials.gov Interestingly, while the affinity (Kd) differed significantly between in vivo and in vitro conditions, the Bmax was found to be similar in both settings. snmjournals.orgsnmjournals.orgnih.gov This suggests that while the binding affinity is sensitive to the physiological environment, the total number of available binding sites remains relatively constant after tissue preparation for in vitro assays. clinicaltrials.gov

Table 2: Comparative Binding Site Density (Bmax) of (R)-Rolipram in Rat Brain

| Condition | Relative Bmax Change |

|---|---|

| Conscious vs. Anesthetized (in vivo) | 29% higher in conscious rats snmjournals.orgnih.govclinicaltrials.gov |

| In Vivo vs. In Vitro | Similar values snmjournals.orgsnmjournals.orgnih.gov |

The phosphorylation state of the PDE4 enzyme is a critical regulator of its activity and its interaction with inhibitors. Phosphorylation, primarily mediated by Protein Kinase A (PKA), significantly enhances the binding affinity of (R)-Rolipram. clinicaltrials.govsnmjournals.orgnih.gov

PKA-mediated phosphorylation of PDE4 can lead to an almost 10-fold increase in the affinity of ¹¹C-(R)-Rolipram for the enzyme. nih.govclinicaltrials.gov This mechanism creates a positive feedback loop: elevated cyclic AMP (cAMP) levels activate PKA, which then phosphorylates PDE4. clinicaltrials.gov This phosphorylation not only increases PDE4's enzymatic activity but also makes it more sensitive to inhibition by rolipram. snmjournals.orgsnmjournals.orgnih.govsnmjournals.org Consequently, PET imaging with ¹¹C-(R)-Rolipram is sensitive enough to reflect the phosphorylation status of PDE4, providing an indirect measure of cAMP cascade activity in vivo. clinicaltrials.govsnmjournals.orgnih.gov The observed higher affinity of (R)-Rolipram in vivo compared to in vitro is consistent with the rapid dephosphorylation of PDE4 that occurs after death and during tissue preparation for in vitro experiments. snmjournals.orgclinicaltrials.gov

Investigational Cellular Responses Beyond Canonical PDE4 Inhibition

The pharmacological effects of (R)-Rolipram extend beyond simple PDE4 inhibition, influencing a network of downstream cellular pathways that mediate neurotrophic and anti-inflammatory responses.

By inhibiting PDE4, (R)-Rolipram increases intracellular cAMP levels, which in turn activates several key signaling pathways involved in neuroprotection and neuronal plasticity. The primary effector of cAMP is PKA. mdpi.com Activated PKA can translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB) at the Serine 133 site. mdpi.comnih.govjbtr.or.krresearchgate.net This phosphorylation event is a critical step in activating CREB, which then promotes the transcription of pro-survival and neurotrophic genes, including brain-derived neurotrophic factor (BDNF). nih.gov

In addition to the direct PKA-CREB pathway, (R)-Rolipram can also indirectly activate CREB through the mitogen-activated protein kinase (MAPK) pathway, specifically via extracellular signal-regulated kinase (ERK). nih.gov Studies have shown that the neuroprotective effects of rolipram are mediated by the activation of both ERK and CREB. nih.govoup.com This convergence of PKA and ERK signaling on CREB underscores a complex and robust mechanism for mediating the neurotrophic effects of (R)-Rolipram. nih.gov

The anti-inflammatory properties of (R)-Rolipram are also principally mediated by the elevation of intracellular cAMP. nih.gov In various immune cells, including monocytes, macrophages, and T-lymphocytes, where PDE4 is the predominant cAMP-specific PDE, increased cAMP levels exert a broad anti-inflammatory effect. frontiersin.org

Modulation of Matrix Metalloproteinase (MMP-2/9) Activity

(R)-Rolipram has been shown to modulate the activity of matrix metalloproteinases (MMPs), specifically the gelatinases MMP-2 and MMP-9, which are critically involved in the degradation of the extracellular matrix. Research indicates that Rolipram can suppress the enzymatic activities of both MMP-2 and MMP-9. alzdiscovery.orgindiana.edu This effect has been observed in various cell types, including human breast cancer cell lines and primary cells from patients with breast cancer. alzdiscovery.orgmedicalnewstoday.com

Initial studies suggested that Rolipram's ability to down-regulate MMP-2 and MMP-9 protein expression was dependent on the cyclic adenosine (B11128) monophosphate (cAMP)-protein kinase A (PKA) signaling pathway. medicalnewstoday.com However, subsequent zymographic studies revealed a more complex mechanism. It was discovered that Rolipram could alter the enzymatic activities of these MMPs even when the PKA pathway was inhibited, for instance, by using the PKA inhibitor H89. alzdiscovery.orgmedicalnewstoday.comalzheimersnewstoday.com This finding demonstrated that Rolipram's modulation of MMP activity is not solely dependent on the canonical cAMP-PKA pathway. alzdiscovery.orgindiana.edualzheimersnewstoday.com

Further computational and in vitro investigations suggest a direct interaction. Molecular docking simulations have shown significant binding affinities of Rolipram to both MMP-2 and MMP-9 proteins. medicalnewstoday.com This suggests that Rolipram may act as a direct inhibitor or modulator of these enzymes, representing an 'off-target' effect independent of its primary role as a phosphodiesterase 4 (PDE4) inhibitor. medicalnewstoday.comalzheimersnewstoday.com The inhibition of MMP-9 activity by Rolipram has also been noted in inflammatory models, such as in amniochorionic explants stimulated with lipopolysaccharide (LPS), where Rolipram attenuated the increase in pro-MMP-9 activity. nih.gov

| Cell Line | MMP Target | Observed Effect | Key Finding | Reference |

|---|---|---|---|---|

| MCF-7 (Human Breast Cancer) | MMP-2 & MMP-9 | Significantly down-regulated gelatinase activity. | Effectiveness observed even in the presence of PKA inhibitor H89, indicating a cAMP-PKA independent mechanism. | alzdiscovery.org, indiana.edu |

| MDA-MB-231 (Human Breast Cancer) | MMP-2 & MMP-9 | Significantly down-regulated gelatinase activity. | Effectiveness observed even in the presence of PKA inhibitor H89, indicating a cAMP-PKA independent mechanism. | alzdiscovery.org, indiana.edu |

Influence on NAD+-Synthesizing Enzyme NMNAT2 Activity

(R)-Rolipram has been identified as a significant modulator of Nicotinamide (B372718) Mononucleotide Adenylyltransferase 2 (NMNAT2), a crucial enzyme in the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+). NMNAT2 is known for its potent neuroprotective functions, including protecting neurons from stress and acting as a molecular chaperone to prevent the misfolding of proteins like tau, which is implicated in neurodegenerative diseases. medicalnewstoday.comsci.news

In a large-scale screening of over 1,280 compounds to find molecules that could increase the production of the NMNAT2 enzyme, Rolipram was identified as one of the most promising candidates. indiana.edumedicalnewstoday.comsci.news The study revealed that Rolipram strongly boosts the production of NMNAT2 in the brain. indiana.edu This effect suggests a novel mechanism for Rolipram's neuroprotective actions, distinct from its primary function as a PDE4 inhibitor. alzdiscovery.org

Among the 24 compounds found to increase NMNAT2 levels, Rolipram and caffeine (B1668208) were highlighted for their strong effects. medicalnewstoday.comsci.news In mouse models genetically modified to produce low levels of NMNAT2, administration of compounds like caffeine restored the enzyme to normal levels. indiana.edusci.news The identification of Rolipram as a potent NMNAT2-enhancing agent has opened new avenues for research into its therapeutic potential for neurodegenerative disorders where NMNAT2 levels are often diminished. alzheimersnewstoday.comsci.news

| Compound | Target Enzyme | Screening Result | Potential Implication | Reference |

|---|---|---|---|---|

| (R)-Rolipram | NMNAT2 | Identified as one of 24 compounds that boost NMNAT2 production; described as a "highly promising" and "strong" booster. | A potential neuroprotective mechanism against disorders involving protein misfolding and neuronal stress. | medicalnewstoday.com, alzdiscovery.org, sci.news, indiana.edu |

Effects on Neuronal Survival and Axonal Regeneration in Ex Vivo Models

(R)-Rolipram demonstrates significant neuroprotective and regenerative effects in various ex vivo models of the nervous system. A primary mechanism underlying these effects is the elevation of intracellular cyclic AMP (cAMP) levels through the inhibition of PDE4. nih.govscispace.com This increase in cAMP helps neurons overcome potent inhibitors of axonal growth present in the central nervous system environment. scispace.com

In ex vivo cultures of dorsal root ganglia (DRG) neurons, Rolipram treatment has been shown to overcome the inhibitory effects of myelin-associated glycoprotein (B1211001) (MAG), a key inhibitor of regeneration in the adult central nervous system. scispace.comdntb.gov.ua Neurons from animals treated with Rolipram are not inhibited by MAG or general myelin extracts and exhibit improved growth potential. scispace.com The effect is dose-dependent, with continuous delivery showing enhanced neurite outgrowth. scispace.comdntb.gov.ua

Furthermore, Rolipram has a pronounced effect on the survival of specific neuronal populations. In vitro studies using cultured spiral ganglion neurons (SGN) from neonatal rats showed that Rolipram significantly improved neuronal survival after serum deprivation. nih.gov The protective effect of Rolipram was found to be more potent than that of the neurotrophic factor BDNF in this model, though the two substances appear to act through different, albeit partially overlapping, intracellular signaling pathways. nih.gov These findings from ex vivo models underscore Rolipram's potential to protect neurons from damage and to foster an environment conducive to axonal regeneration. nih.govdntb.gov.ua

| Model System | Condition | Observed Effect of Rolipram | Reference |

|---|---|---|---|

| Rat Dorsal Root Ganglia (DRG) Neurons | Cultured on Myelin-Associated Glycoprotein (MAG) substrate | Overcomes MAG-induced inhibition of neurite outgrowth; promotes general growth. | dntb.gov.ua, scispace.com |

| Neonatal Rat Spiral Ganglion Neurons (SGN) | Serum deprivation | Improved neuronal survival; effect was more potent than BDNF alone. | nih.gov |

| Rat Cortical Neurons | CSPG-rich environment | Unable to promote neuronal survival and outgrowth alone in this specific inhibitory context. | dntb.gov.ua |

Preclinical in Vivo Radiopharmacology and Pharmacodynamics

Positron Emission Tomography Applications in Animal Models

(R)-[11C]rolipram has been extensively used in animal models, primarily rats and monkeys, to investigate the distribution and function of PDE4. nih.gov PET studies with this radiotracer have provided valuable insights into cAMP-mediated signaling in various pathological conditions, including obesity, cardiotoxicity, and myocardial infarction. researchgate.net

Following intravenous administration in animal models, (R)-[11C]rolipram exhibits a distinct pattern of whole-body biodistribution. PET imaging reveals high uptake of the tracer in organs known to have significant PDE4 expression. nih.govresearchgate.net

In rats, small-animal PET scans consistently demonstrate high uptake in the brain , heart , and liver . snmjournals.org Ex vivo biodistribution studies in rats have confirmed these findings, showing significant radioactivity in PDE4-rich tissues. cdnsciencepub.com Specifically, specific binding of (R)-[11C]rolipram accounts for approximately 80% of the total radioactivity in the rat brain and 40% in the heart. nih.govresearchgate.net Studies in monkeys have shown a somewhat similar biodistribution pattern to humans, with identifiable uptake in the same source organs, although the gallbladder was only visible in human subjects. nih.gov

The uptake in the myocardium is particularly noteworthy, with a myocardium-to-blood ratio of 1.4 ± 0.23 averaged across different imaging conditions in rats. snmjournals.org In diet-induced obese rats, basal binding of (R)-[11C]rolipram in the brain, heart, and skeletal muscle was comparable to diet-resistant rats. cdnsciencepub.com While not a primary focus in many studies, uptake in the lungs has also been observed. snmjournals.org Information regarding specific uptake in the pancreas is less detailed in the reviewed literature.

Whole-body PET scans in both monkeys and humans have been conducted to estimate radiation dosimetry, with the liver, gallbladder, and bladder wall being among the organs receiving the highest absorbed doses. nih.gov

Dynamic PET imaging, which involves acquiring data over a period of time following tracer injection, is crucial for kinetic modeling of (R)-[11C]rolipram in preclinical species. snmjournals.org This approach allows for the quantification of various physiological parameters related to the tracer's behavior in the body. snmjournals.org

In rats, dynamic imaging for 60 minutes has been employed to evaluate tracer binding and reproducibility. researchgate.netnih.gov These studies often require the measurement of a metabolite-corrected arterial input function to accurately model the tracer's kinetics. nih.govsnmjournals.org This involves rapid arterial blood sampling, which can be challenging in small animals like rats. snmjournals.orgsnmjournals.org To address this, methods using an image-derived input function from the carotid arteries have been developed and validated in humans, showing good correlation with arterial sampling. nih.govnih.gov

Kinetic analyses are performed using various compartmental models. nih.gov For instance, a two-compartment model has been used, constraining the ratio of the transport rates (K1/k2) to the value obtained in full blocking scans to estimate specifically bound tracer. snmjournals.org Logan graphical analysis is another common method used to quantify the distribution volume of the tracer, particularly in the rat myocardium. snmjournals.orgnih.gov In human brain studies, both unconstrained two-compartment models and Logan analysis have been used to measure the total distribution volume (VT). nih.gov

These kinetic modeling approaches have been applied in various animal models, including rats, pigs, and monkeys, demonstrating strong region-specific signals in the brain and heart. nih.govresearchgate.net The data from these dynamic studies are essential for in vivo saturation studies and pharmacological challenges.

The reproducibility of (R)-[11C]rolipram binding measurements is a critical factor for its use in longitudinal studies and for assessing therapeutic interventions. Studies in rats have demonstrated good reproducibility of PET measurements.

In the rat heart, the quantification of the tracer's distribution volume using Logan graphical analysis has been shown to be reproducible and minimally affected by operator and test-retest variability. snmjournals.orgsnmjournals.org Test-retest studies in rats for myocardial imaging, conducted 16 ± 7 days apart, showed that the difference between repeated measures ranged from 1.9% to 8.6%, with a mean of 4.6% ± 2.8%. snmjournals.org A small but significant bias of 5% was observed, with a repeatability coefficient of 0.33 mL/cm³, or 6% of the mean. snmjournals.org The inter-rat variability was higher, with a 15% coefficient of variation in Logan slope values at low occupancy conditions. snmjournals.orgsnmjournals.org

In the rat brain, while specific test-retest data for (R)-[11C]rolipram is not detailed in the provided search results, the successful application of this tracer in various studies, including those measuring Bmax and Kd, implies a degree of measurement reliability. nih.govsnmjournals.orgsnmjournals.org The development and validation of robust kinetic modeling techniques further support the reproducibility of these measurements. nih.gov

Quantitative Assessment of PDE4 Availability and Occupancy

(R)-[11C]rolipram PET allows for the quantitative assessment of PDE4 availability and the occupancy of the enzyme by other pharmacological agents.

In vivo saturation studies are performed by administering (R)-[11C]rolipram with varying doses of non-radiolabeled ("cold") (R)-rolipram. nih.gov This allows for the separate determination of the total number of binding sites (Bmax) and the radioligand's dissociation constant (Kd), which is inversely related to its affinity. nih.govturkupetcentre.net

In rats, these saturation experiments have been conducted in both conscious and anesthetized states. nih.govsnmjournals.org The levels of bound and free (R)-rolipram are calculated under transient equilibrium conditions. nih.govsnmjournals.org The resulting saturation curves are then analyzed using nonlinear fitting with one- or two-binding-site models to calculate Bmax and Kd. nih.govsnmjournals.org Studies have shown that a one-binding-site model provides an excellent fit for the in vivo saturation curves in the rat brain. snmjournals.orgsnmjournals.org

These studies have revealed that anesthesia can influence the binding parameters. In one study, the Bmax and Kd in conscious rats were found to be significantly greater than in anesthetized rats by 29% and 59%, respectively. nih.gov Furthermore, the in vitro Kd was 3-7 times greater than the in vivo Kd, while the Bmax was similar in both conditions, suggesting that (R)-rolipram has a higher affinity in vivo, possibly due to the phosphorylation state of PDE4. snmjournals.orgnih.gov

Table 1: In Vivo Bmax and Kd of (R)-[11C]Rolipram in Rat Brain Regions

| Region | Bmax (nM) - Conscious | Bmax (nM) - Anesthetized | Kd (nM) - Conscious | Kd (nM) - Anesthetized |

| Caudate putamen | 93.3 | 68.6 | 1.46 | 0.81 |

| Thalamus | 70.0 | 57.4 | 1.17 | 0.91 |

| Hypothalamus | 61.2 | 33.9 | 1.53 | 0.59 |

| Hippocampus | 79.7 | 54.3 | 1.57 | 0.73 |

| Frontal cortex | 68.3 | 64.8 | 1.10 | 0.97 |

| Data sourced from Itoh et al., 2009. snmjournals.org |

In the rat heart, saturation studies were used to estimate the median effective dose (ED50) of unlabeled (R)-rolipram, which was found to be 0.0019 mg/kg. snmjournals.orgnih.gov These studies indicated that doses greater than 0.02 mg/kg resulted in over 90% enzyme occupancy. snmjournals.orgnih.gov

Pharmacological challenge studies involve administering a drug that interacts with the target of the radiotracer to measure target occupancy. frontiersin.org These studies are crucial for drug development to understand the relationship between plasma concentration and receptor/enzyme occupancy. frontiersin.org

In the context of (R)-[11C]rolipram, such studies have been conducted in animal models to assess the target engagement of other PDE4 inhibitors. For example, in rhesus monkeys, the administration of roflumilast (B1684550), another PDE4 inhibitor, led to a dose- and plasma concentration-dependent decrease in the brain uptake of (R)-[11C]rolipram. patsnap.com However, even at the highest doses tested, the PDE4 occupancy by roflumilast did not reach 50%. patsnap.com

In rats, challenge studies have been performed with desipramine (B1205290), a norepinephrine (B1679862) reuptake inhibitor. snmjournals.orgsnmjournals.org This leads to increased synaptic norepinephrine, which in turn stimulates cAMP signaling and increases PDE4 levels. snmjournals.org Pretreatment with desipramine resulted in a 30% increase in the (R)-[11C]rolipram Logan slope in the rat myocardium, indicating increased tracer binding. snmjournals.orgnih.gov This demonstrates the sensitivity of (R)-[11C]rolipram to changes in PDE4 availability due to pharmacological modulation. snmjournals.org

Blocking studies in mice using rolipram (B1679513) (3 mg/kg) have also been performed as part of the preclinical evaluation of other novel PDE4B radioligands. biorxiv.org These studies use the reduction in the signal of the new radioligand to confirm its specific binding to the target.

Pharmacological Challenge Studies for Target Occupancy

Assessment of Endogenous Neurotransmitter Modulation on PDE4 Binding (e.g., Norepinephrine)

The binding of (R)-[¹¹C]rolipram to PDE4 is sensitive to modulation by endogenous neurotransmitters that influence intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Since PDE4 metabolizes cAMP, changes in cAMP signaling can alter the binding characteristics of the radiotracer. nih.govresearchgate.net

Studies in rats have shown that increasing synaptic levels of norepinephrine (NA), serotonin (B10506) (5HT), and histamine (B1213489) (HA) leads to enhanced binding of (R)-[¹¹C]rolipram. nih.gov Pre-treatment with drugs that elevate these neurotransmitters, such as the norepinephrine reuptake inhibitor desipramine, resulted in a significant, dose-dependent increase in (R)-[¹¹C]rolipram uptake in the brain and heart. nih.gov Specifically, a desipramine challenge in rats led to a 30% increase in the (R)-[¹¹C]rolipram Logan slope in the myocardium, despite a concurrent reduction in myocardial blood flow. snmjournals.orgnih.gov This suggests that the increased binding is a direct result of enhanced PDE4 availability or affinity due to elevated cAMP levels, rather than a secondary effect of altered blood flow. snmjournals.org

The mechanism proposed for this enhanced binding involves the phosphorylation of the PDE4 enzyme. nih.gov Protein kinase A, which is activated by cAMP, phosphorylates PDE4. This phosphorylation can increase the enzyme's activity and its sensitivity to inhibition by rolipram. nih.gov In contrast, treatments that increase dopamine (B1211576) (DA) levels, such as DA transporter blockers or a D₁ agonist, did not significantly affect (R)-[¹¹C]rolipram binding. nih.gov These findings highlight that (R)-[¹¹C]rolipram PET can serve as a tool to monitor in vivo changes in cAMP-mediated signaling pathways associated with specific neurotransmitter systems, particularly the noradrenergic system. snmjournals.orgnih.gov

Table 2: Effect of Neurotransmitter Modulation on (R)-[¹¹C]Rolipram Binding in Rats

| Modulating Agent | Mechanism | Effect on (R)-[¹¹C]Rolipram Binding | Tissue |

|---|---|---|---|

| Desipramine | Norepinephrine Reuptake Inhibitor | 30% increase in Logan slope | Myocardium |

| Maprotiline | Norepinephrine Reuptake Inhibitor | Increased uptake | Brain, Heart |

| Fluoxetine | Serotonin Reuptake Inhibitor | Increased uptake | Brain, Heart |

| Sertraline | Serotonin Reuptake Inhibitor | Increased uptake | Brain, Heart |

| Thioperamide | Histamine H₃ Receptor Antagonist | Increased uptake | Brain, Heart |

| GBR 12909 | Dopamine Transporter Blocker | No significant effect | Brain, Heart |

| Cocaine | Dopamine Transporter Blocker | No significant effect | Brain, Heart |

| SKF 81297 | Dopamine D₁ Agonist | No significant effect | Brain, Heart |

In Vivo Metabolism and Metabolite Profiling

Plasma Metabolite Analysis and Parent Fraction Determination in Preclinical Species

The metabolic profile of (R)-[¹¹C]rolipram is a critical factor for the quantitative analysis of PET data, requiring the measurement of the parent radiotracer fraction in plasma over time. nih.govnih.gov In preclinical species, (R)-[¹¹C]rolipram undergoes metabolism, leading to the formation of radiometabolites.

In rats, analysis of arterial plasma is performed to generate a metabolite-corrected input function for kinetic modeling. nih.gov Studies have shown that the fraction of unchanged (parent) (R)-[¹¹C]rolipram in rat plasma decreases over the course of a scan. nih.gov Similarly, in human studies, the fraction of unchanged ¹¹C-rolipram was found to be approximately 52% at 75 minutes post-injection. nih.gov The radiometabolites produced are generally less lipophilic than the parent compound. nih.gov

In a study comparing conscious and anesthetized rats, a metabolite-corrected arterial input function was successfully measured in each scan to accurately determine binding parameters. nih.govnih.gov The rate of metabolism can be influenced by various factors, including the physiological state of the animal and the presence of other drugs. For example, in pigs, blocking angiotensin II type 1 receptors resulted in faster metabolism of a different radiotracer, highlighting the potential for drug interactions to alter metabolic profiles. snmjournals.org The accurate determination of the parent fraction in plasma is essential for distinguishing specific binding from non-specific uptake and for the reliable quantification of PDE4 density. nih.govnih.gov

Characterization of Unchanged Radiotracer in Tissue Homogenates

To ensure that the signal measured by PET in target tissues represents the binding of the intact radiotracer, analyses are performed on tissue homogenates. These studies help to confirm that the radioactivity detected in the brain is not due to brain-penetrant radiometabolites.

In a key preclinical study in rats, brain homogenates were analyzed following the injection of (R)-[¹¹C]rolipram. The results demonstrated that only the unchanged, parent form of (R)-[¹¹C]rolipram was detected in the brain tissue. nih.gov This finding is crucial as it validates that the PET signal in the brain accurately reflects the distribution and binding of the parent radioligand to PDE4, without confounding signals from its metabolites. nih.gov This contrasts with some other radiotracers where metabolites can cross the blood-brain barrier and contribute to the measured radioactivity. nih.gov The absence of radiometabolites in the brain simplifies the interpretation of (R)-[¹¹C]rolipram PET images and strengthens the validity of using a metabolite-corrected plasma input function for quantitative modeling. nih.gov

Methodological Considerations in Preclinical PET Imaging

Impact of Anesthesia on Radioligand Binding Characteristics and Quantification

Anesthesia is a significant confounding factor in preclinical neuroimaging, as it can alter physiological and neurochemical environments, thereby affecting radioligand binding. snmjournals.orgiaea.orgresearchgate.net The choice of anesthetic can have a pronounced effect on the quantification of (R)-[¹¹C]rolipram binding. nih.govfrontiersin.org

A study directly comparing conscious and isoflurane-anesthetized rats found significant differences in the binding parameters of (R)-[¹¹C]rolipram. nih.govnih.govfrontiersin.org In conscious rats, the binding site density (Bₘₐₓ) was 29% higher and the equilibrium dissociation constant (K₋) was 59% higher (indicating lower affinity) than in anesthetized rats. nih.govnih.gov The observed differences may be attributed to anesthesia-induced changes in the phosphorylation state of the PDE4 enzyme. frontiersin.org

The use of anesthesia can impact cerebral blood flow and metabolism, which in turn affects radiotracer delivery and kinetics. snmjournals.orgbiorxiv.org For example, isoflurane (B1672236) anesthesia has been reported to reduce (R)-[¹¹C]rolipram brain uptake in rats. snmjournals.org The effects are not uniform across all radiotracers; while some show decreased uptake under anesthesia, others might show increased binding potentials. frontiersin.org These findings underscore the critical importance of carefully selecting and reporting the anesthetic method used in preclinical PET studies and considering its potential impact on the interpretation of (R)-[¹¹C]rolipram binding data. snmjournals.orgresearchgate.net Comparing results from anesthetized animals to those obtained in the awake state is crucial for a more accurate translation of preclinical findings. frontiersin.org

Table 3: Comparison of (R)-[¹¹C]Rolipram Binding Parameters in Conscious vs. Anesthetized Rats

| Condition | Binding Site Density (Bₘₐₓ) | Equilibrium Dissociation Constant (K₋) |

|---|---|---|

| Conscious | Significantly higher (by 29%) | Significantly higher (by 59%) |

| Isoflurane-Anesthetized | Lower | Lower |

Comparison of In Vivo and In Vitro Binding Parameters

The relationship between in vitro binding assays and in vivo imaging results is crucial for validating a radiopharmacological tracer. Studies comparing the binding parameters of (R)-[11C]rolipram have revealed significant differences between measurements conducted in living organisms (in vivo) and those conducted in laboratory glassware (in vitro), providing insights into the physiological and biochemical environment of the target enzyme, phosphodiesterase-4 (PDE4).

Research in rat models has consistently shown that while the density of binding sites (Bmax) for (R)-[11C]rolipram is similar under both in vivo and in vitro conditions, the affinity of the radioligand for its target is markedly different. snmjournals.orgnih.govsnmjournals.org Specifically, the dissociation constant (KD), an inverse measure of affinity, was found to be three to seven times greater in in vitro binding assays compared to in vivo measurements from positron emission tomography (PET). snmjournals.orgnih.govnih.gov This indicates a significantly higher binding affinity (i.e., a smaller KD) for (R)-[11C]rolipram within the complex biological system of a living brain than in prepared tissue homogenates. snmjournals.orgsnmjournals.org

Several factors are thought to contribute to this higher in vivo affinity. snmjournals.org One major factor is the phosphorylation state of the PDE4 enzyme. snmjournals.orgsnmjournals.org Protein kinase A phosphorylates PDE4, which can increase the enzyme's activity and its sensitivity to inhibition by rolipram by 3- to 8-fold compared to the nonphosphorylated form. snmjournals.org This suggests that (R)-[11C]rolipram has a greater affinity in vivo, likely due to higher levels of PDE4 phosphorylation in the living state. snmjournals.org Other potential contributing factors include differences in temperature between in vivo (37°C) and in vitro (30°C) conditions, the local cellular environment, and protein-protein interactions. snmjournals.org

Furthermore, in vivo studies have highlighted the influence of the subject's physiological state on binding parameters. PET saturation experiments in rats demonstrated that both Bmax and KD values were significantly greater in conscious rats compared to those under isoflurane anesthesia—by 29% and 59%, respectively. snmjournals.orgnih.gov This underscores that anesthesia can substantially alter the binding characteristics of (R)-[11C]rolipram. snmjournals.org

The stereoselectivity of rolipram binding has also been compared in both settings. In vitro competition assays using rat cortical membranes and in vivo PET studies in the porcine brain both confirmed that the (R)-(-)-rolipram enantiomer exhibits a significantly higher affinity for PDE4 than the (S)-(+)-rolipram enantiomer. nih.govresearchgate.net The calculated affinity ratio of R(-) to S(+) rolipram was approximately 8 in vitro, while in vivo PET studies yielded ratios of 12.5 and 14.7, further demonstrating that in vitro findings are predictive of the apparent in vivo behavior of the enantiomers. nih.gov

Research Findings

Detailed comparisons of binding parameters have been quantified in various brain regions. The following tables present data from studies in rats, comparing in vivo and in vitro measurements.

Table 1: Comparison of (R)-Rolipram Bmax and KD In Vivo (Conscious vs. Anesthetized) and In Vitro in Rat Brain Regions

| Region | Bmax (nM) | KD (nM) |

| In vivo (Conscious) | In vivo (Anesthetized) | |

| Frontal Cortex | 68.3 | 64.8 |

| Hippocampus | 79.7 | 54.3 |

| Diencephalon | 66.7 | 48.7 |

| Caudate Putamen | 93.3 | 68.6 |

| Thalamus | 70.0 | 57.4 |

| Hypothalamus | 61.2 | 33.9 |

Data sourced from a 2009 study in the Journal of Nuclear Medicine. snmjournals.org In vitro KD values were adjusted to represent the (R)-enantiomer. snmjournals.org

Advanced Imaging Data Analysis and Modeling for R 11c Rolipram

Kinetic Modeling Approaches in PET Quantification

Kinetic modeling translates the time-course of radioactivity in brain tissue and plasma into meaningful physiological parameters. For (R)-[11C]Rolipram, which exhibits reversible binding, several established models are employed to estimate its distribution and binding.

Compartmental models are mathematical representations of tracer distribution in the body. radiologykey.com These models simplify complex biological systems into a series of distinct compartments, representing different states of the tracer, such as its concentration in plasma, free in tissue, and bound to the target. radiologykey.com

For (R)-[11C]Rolipram, studies have shown that its kinetics in the human brain are best described by a two-tissue compartmental model (2TCM). nih.govnih.govimperial.ac.uk This model is generally preferred over a simpler one-tissue compartmental model (1TCM) because it better captures the distinct phases of tracer uptake and binding. nih.gov The 2TCM assumes the tracer can exist in the plasma, a "non-displaceable" compartment (representing free and non-specifically bound tracer in tissue), and a "specific binding" compartment. radiologykey.com

The primary outcome measure derived from this modeling is the total distribution volume (VT). VT represents the ratio of the total radioligand concentration in a tissue region to the concentration of the parent radioligand in the plasma at equilibrium. turkupetcentre.net It is a crucial metric that reflects the binding of (R)-[11C]Rolipram to PDE4. nih.gov In studies with healthy human subjects, the total distribution volume corrected for plasma protein binding (VT/fP) for (R)-[11C]Rolipram was found to be approximately 9.3 mL/cm³. nih.gov

| Model Component | Description | Relevance to (R)-[11C]Rolipram |

| One-Tissue Model | A simplified model assuming tissue acts as a single compartment. | Generally found to be less accurate for describing (R)-[11C]Rolipram kinetics compared to the 2TCM. nih.gov |

| Two-Tissue Model | A more complex model with separate compartments for non-displaceable and specifically bound tracer. | Identified as the optimal model to describe (R)-[11C]Rolipram kinetics at both region-of-interest and voxel levels. nih.govnih.govimperial.ac.uk |

| Distribution Volume (VT) | The primary quantitative metric, representing the equilibrium ratio of tracer concentration in tissue to plasma. turkupetcentre.net | Reflects the density of PDE4 and is the key parameter estimated from kinetic modeling of (R)-[11C]Rolipram. nih.gov |

Graphical analysis techniques offer a more straightforward approach to calculating VT without the need to solve the complex equations of compartmental models iteratively. wikipedia.org The Logan plot is a well-established graphical method for analyzing radioligands with reversible kinetics, like (R)-[11C]Rolipram. nih.govnih.gov

This method involves a mathematical transformation of the tissue and plasma time-activity curve data, which, after an initial equilibration period, results in a linear plot. The slope of this linear portion directly corresponds to the total distribution volume (VT). wikipedia.org

Studies have demonstrated that the Logan plot provides VT values for (R)-[11C]Rolipram that are comparable to those obtained from the more computationally intensive two-tissue compartmental model. nih.govnih.gov While it may have a slight bias, the Logan plot is valued for its robustness, ease of implementation, and low computational time, making it a valid and widely used alternative for VT estimation. nih.gov

| Analysis Method | Principle | Advantages for (R)-[11C]Rolipram |

| Logan Plot | Linearizes dynamic PET data to calculate the distribution volume from the slope of the resulting line. | Robust, computationally efficient, and provides VT estimates comparable to the 2TCM. nih.govnih.gov |

Quantitative Metrics for Radioligand Binding

The ultimate goal of kinetic modeling is to derive quantitative metrics that reflect the underlying biology of the target. For (R)-[11C]Rolipram, the key metric is directly related to the density of PDE4 enzymes.

The primary quantitative measure obtained from the kinetic analysis of (R)-[11C]Rolipram PET data is the total distribution volume (VT) . As previously defined, VT reflects the equilibrium ratio of the radioligand in tissue versus plasma and is proportional to the density of available PDE4 binding sites. turkupetcentre.netnih.gov

Other related metrics in receptor PET imaging include the binding potential (BP), which is a product of the binding site density (Bmax) and the radioligand's affinity (1/KD). nih.gov While VT is the most commonly reported outcome for (R)-[11C]Rolipram studies using the methods described, it is understood to be a direct reflection of this underlying binding potential. For instance, animal studies have shown that approximately 90% of the baseline uptake represented by VT is specific binding that can be blocked by a competing compound. nih.gov Therefore, VT serves as a robust and reliable index of PDE4 availability in the brain.

Total Distribution Volume (VT)

The total distribution volume (VT) is a primary outcome measure in (R)-[11C]Rolipram PET studies. It represents the ratio of the total radiotracer concentration in a tissue region to its concentration in the plasma at equilibrium. researchgate.net This parameter reflects the sum of specifically bound, non-specifically bound, and free radioligand in the tissue, providing a robust measure of PDE4 availability.

The calculation of VT is most accurately performed using compartmental modeling, which describes the kinetic behavior of the radiotracer in the body. For (R)-[11C]Rolipram, its pharmacokinetics in the human brain are well-described by a two-tissue compartment model (2TCM) with four rate constants (K₁, k₂, k₃, k₄). core.ac.ukresearchgate.net This model considers the movement of the tracer between plasma and two distinct tissue compartments: a "non-displaceable" compartment representing free and non-specifically bound tracer, and a "specifically bound" compartment. turkupetcentre.net

Alternatively, VT can be estimated using graphical analysis methods, such as the Logan plot. researchgate.net The Logan analysis is a linear graphical method that does not require the estimation of individual microparameters (k-rates) and has been shown to yield VT results equivalent to those from compartmental modeling for (R)-[11C]Rolipram. nih.gov

Research in animal models has demonstrated the utility of VT in quantifying PDE4. In a study using rats, compartmental modeling was used to determine VT under baseline conditions and after administration of a blocking dose of nonradioactive (R)-rolipram, which saturates the PDE4 enzymes. The results showed a significant difference between the two conditions, indicating that approximately 90% of the baseline uptake was specific to PDE4. nih.govnih.gov

| Scan Condition | Total Distribution Volume (VT) (mL·cm-3) | Description |

|---|---|---|

| Baseline (n=7) | 18.1 ± 4.8 | Represents total binding (specific + non-displaceable). |

| Fully Blocked (n=6) | 1.7 ± 0.4 | Represents non-displaceable uptake (VND) after saturation of PDE4 sites with nonradioactive (R)-rolipram. |

Binding Potential (BPp) Derivation

Binding potential (BP) is a key parameter that is directly proportional to the density of available receptors or enzymes (Bmax) and inversely proportional to the radioligand's equilibrium dissociation constant (KD). For PET studies that use an arterial plasma input function, the binding potential is typically expressed relative to the total plasma concentration (BPp).

The derivation of BPp for (R)-[11C]Rolipram is accomplished through kinetic modeling, as reference tissue methods are not applicable. core.ac.uk When using a two-tissue compartment model, the individual rate constants describing the tracer's movement between compartments (K₁, k₂, k₃, and k₄) can be estimated. From these, BPp can be derived directly. e-smi.eu

The relationship between these parameters is given by the following equations:

From kinetic rate constants: BPp = K₁k₃ / (k₂k₄) e-smi.eu

From distribution volumes: BPp = VT - VND e-smi.eu

Where:

K₁ is the rate of tracer transport from plasma to the non-displaceable tissue compartment.

k₂ is the rate of tracer transport from the non-displaceable compartment back to plasma.

k₃ is the rate of tracer association with the specific binding site (PDE4).

k₄ is the rate of tracer dissociation from the specific binding site.

VT is the total distribution volume.

VND is the distribution volume in the non-displaceable compartment (VND = K₁/k₂).

The direct estimation of all four rate constants in the 2TCM can sometimes be unstable at the voxel level. e-smi.eu However, robust voxel-wise quantification methods have been developed that allow for the reliable estimation of these microparameters, thereby enabling the generation of parametric maps of BPp. core.ac.uk The calculation using VT and VND requires a separate measurement or estimation of VND, which can be obtained from scans where the specific binding sites have been blocked by a saturating dose of a non-radioactive competing compound. nih.gov

Data Processing and Image Reconstruction Techniques for Quantitative Imaging

The generation of accurate quantitative data from (R)-[11C]Rolipram PET scans requires meticulous data processing and advanced image reconstruction techniques. The process begins with the acquisition of dynamic image data over a period sufficient to capture the tracer's kinetic profile, typically 90 to 120 minutes. researchgate.net

Data Processing: A critical step in processing is the correction for physical factors that degrade image quality and quantitative accuracy. These corrections include:

Attenuation Correction: Corrects for the absorption and scattering of photons within the patient's body, typically using a CT scan acquired in the same session.

Scatter Correction: Accounts for photons that have been deflected from their original path, which can lead to a loss of image contrast.

Motion Correction: Since scans are lengthy, patient head motion can be a significant source of error. Motion is often monitored with an optical tracking system, and the data is corrected accordingly. nih.gov

Image Reconstruction: After the raw data are acquired and corrected, images are reconstructed. While older methods like Filtered Back-Projection (FBP) are fast, modern quantitative PET studies predominantly use iterative reconstruction algorithms, such as the Ordered Subset Expectation Maximization (OSEM) algorithm. nih.govuchicago.edu OSEM provides a better signal-to-noise ratio compared to FBP by incorporating a more accurate statistical model of the data. nih.gov

To further enhance image quality and quantitative accuracy, modern reconstruction techniques often incorporate advanced modeling:

Point Spread Function (PSF) Modeling: This technique models the blurring inherent in the PET system, leading to improved spatial resolution and contrast recovery in the reconstructed images. nih.govresearchgate.net

Time-Of-Flight (TOF) Information: TOF-capable scanners measure the small difference in arrival time of the two annihilation photons. Incorporating this information into the OSEM algorithm improves the signal-to-noise ratio and image quality. researchgate.netucl.ac.uk

The dynamic PET data are typically reconstructed into a series of 3D images over time (e.g., 27 frames of increasing duration over 90 minutes). core.ac.uk These reconstructed time-activity curves for each voxel or region of interest, along with the metabolite-corrected arterial input function, form the inputs for the kinetic models used to generate quantitative parametric maps of VT and BPp.

Investigational Perspectives and Future Research Directions

Development of Next-Generation PDE4 Radioligands with Enhanced Isoform Selectivity

The development of the first phosphodiesterase 4 (PDE4) radioligand, (R)-[11C]rolipram, was a significant step forward in studying the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade in vivo. researchgate.netclinicaltrials.gov However, (R)-[11C]rolipram is a pan-PDE4 radioligand, meaning it binds to all four PDE4 isoforms (A, B, C, and D) without significant selectivity. researchgate.netbiorxiv.org This lack of isoform specificity is a notable limitation, as the different PDE4 subtypes are expressed differently throughout the body and are implicated in distinct physiological and pathological processes. mdpi.commdpi.com For instance, the PDE4B isoform is of particular interest due to its high expression in brain regions associated with neuroinflammation and its potential as a therapeutic target for conditions like Parkinson's disease and schizophrenia. biorxiv.org

To overcome the limitations of (R)-[11C]rolipram, researchers are actively developing next-generation PDE4 radioligands with enhanced selectivity for specific isoforms. biorxiv.org A promising example is the development of PDE4B-selective radioligands. Scientists have created potent and selective PDE4B inhibitors, such as [18F]PF-06445974, which has demonstrated reasonable brain permeability and specific binding in non-human primates. biorxiv.org Another novel radioligand, [18F]P4B-2412, derived from [18F]PF-06445974, also shows high inhibitory potency for PDE4B and favorable properties for positron emission tomography (PET) imaging. biorxiv.org In vitro autoradiography has confirmed its high brain distribution and specific binding to PDE4B. biorxiv.org

The development of these isoform-selective radioligands is crucial for several reasons. Firstly, they will enable more precise mapping of the expression and distribution of individual PDE4 subtypes in both healthy and diseased states. Secondly, they will facilitate the measurement of target occupancy for new, isoform-selective PDE4 inhibitor drugs in development. biorxiv.org Ultimately, these next-generation radioligands hold the potential to significantly enhance our understanding of the specific roles of PDE4 isoforms in various central nervous system (CNS) disorders and to accelerate the development of more targeted therapeutics. biorxiv.org

| Radioligand | Target Selectivity | Key Findings | Reference |

| (R)-[11C]rolipram | Pan-PDE4 | Lacks specificity for PDE4 isoforms. biorxiv.org | biorxiv.org |

| [18F]PF-06445974 | PDE4B-selective | Potent, selective, with reasonable brain permeability and specific binding in non-human primates. biorxiv.org | biorxiv.org |

| [18F]P4B-2412 | PDE4B-preferring | High PDE4B inhibitory potency and favorable properties for PET imaging. biorxiv.org | biorxiv.org |

Exploration of Novel Mechanisms beyond Canonical PDE4 Inhibition

Recent research has revealed that the biological effects of rolipram (B1679513) may extend beyond its canonical role as a PDE4 inhibitor and subsequent elevation of cAMP levels. These novel mechanisms involve interactions with other signaling pathways, suggesting a more complex and multifaceted pharmacological profile for this compound.

One significant area of investigation is the non-canonical activation of the mammalian target of rapamycin (B549165) (mTOR). Studies in breast cancer stem cells have shown that rolipram can lead to the direct, non-canonical activation of mTOR by protein kinase A (PKA), bypassing the typical PI3K/AKT signaling pathway. researchgate.net This PKA-mediated activation of mTOR appears to shift the cellular fate from survival towards apoptosis, highlighting a potential new avenue for cancer therapy. researchgate.net

Another novel mechanism involves the inhibition of the Hedgehog (Hh) signaling pathway. Research has demonstrated that rolipram can effectively inhibit the Hh pathway downstream of Smoothened (Smo) in a cAMP-PKA-dependent manner in breast cancer cells. researchgate.netnih.gov This leads to a reduction in the levels of the transcription factor GLI1, which is a key mediator of Hh signaling, and subsequently impairs cancer cell migration and tumor growth. researchgate.netnih.gov

Furthermore, there is emerging evidence that rolipram can directly interact with and inhibit the enzymatic activities of matrix metalloproteinases 2 and 9 (MMP2 and MMP9). biorxiv.org This effect appears to be independent of the cAMP-PKA signaling pathway, as it was observed in a cell-free conditioned medium. biorxiv.org By inhibiting MMP2 and MMP9, which are crucial for extracellular matrix degradation and cell migration, rolipram may directly control processes involved in cancer metastasis. biorxiv.org

These findings suggest that rolipram's therapeutic potential may be broader than previously understood, with "off-target" effects that could be harnessed for various diseases. Further exploration of these non-canonical mechanisms is warranted to fully elucidate the compound's biological activities and to identify new therapeutic applications.

| Novel Mechanism | Key Findings | Implication | Reference |

| Non-canonical mTOR activation | Rolipram leads to PKA-mediated activation of mTOR, bypassing the PI3K/AKT pathway. researchgate.net | Shifts cell fate towards apoptosis in cancer stem cells. researchgate.net | researchgate.net |

| Hedgehog signaling inhibition | Rolipram inhibits the Hh pathway downstream of Smo, reducing GLI1 levels. researchgate.netnih.gov | Impairs cancer cell migration and tumor growth. researchgate.netnih.gov | researchgate.netnih.gov |

| MMP2/9 inhibition | Rolipram directly inhibits the enzymatic activities of MMP2 and MMP9, independent of the cAMP-PKA pathway. biorxiv.org | May directly control cancer metastasis. biorxiv.org | biorxiv.org |

Advanced Preclinical Models for Mechanistic Elucidation of Rolipram's Biological Effects

The use of advanced preclinical models has been instrumental in elucidating the multifaceted biological effects of rolipram. These models, ranging from cell cultures to animal models of various diseases, have provided crucial insights into the mechanisms underlying its therapeutic potential.

In the context of neuroinflammation, a key pathological process in many neurological disorders, preclinical models have been extensively used to study the effects of rolipram. For example, in a mouse model of ischemic stroke, rolipram has been shown to reduce blood-brain barrier damage, inflammation, and thrombosis. researchgate.net It achieves this by preserving the expression of tight junction proteins, reducing the invasion of neutrophils, and modulating the levels of pro- and anti-inflammatory cytokines. researchgate.net Similarly, in rat models of Alzheimer's disease, rolipram has been found to reverse cognitive impairments and attenuate neuroinflammatory and apoptotic responses induced by amyloid-beta (Aβ). oup.com It appears to exert these effects by inhibiting the activation of NF-κB and subsequent production of inflammatory cytokines. oup.com